REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]([CH2:7][CH3:8])[C:5]([CH:9]=[O:10])=[N:4][C:3]=1[CH3:11].[BH4-].[Na+]>CO>[Br:1][C:2]1[N:6]([CH2:7][CH3:8])[C:5]([CH2:9][OH:10])=[N:4][C:3]=1[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=C(N1CC)C=O)C
|
Name
|
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 15 ml of EtOAc
|
Type
|
WASH
|
Details
|
washed with 10 ml of water and 10 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
This clear oil is used in next step without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(N=C(N1CC)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |